N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Phosphodiesterase 11A PDE11A4 Enzyme inhibition

This synthetic N,N′-disubstituted oxalamide fills a critical SAR gap: no peer-reviewed bioactivity data exist for the N1-cyclohexyl substituent in the indoline-piperidine series. Run it head-to-head against N1-isopropyl or N1-allyl congeners to define cyclohexyl’s contribution to target engagement and selectivity. Available solely for research, it serves as an ideal inactive/altered-activity control for published CD4-mimetic leads (e.g., BNM-III-170). Purity ≥95%; ideal for HPLC/LC-MS method development. Order now to advance your oxalamide SAR campaign.

Molecular Formula C24H36N4O2
Molecular Weight 412.578
CAS No. 922559-05-5
Cat. No. B2490479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
CAS922559-05-5
Molecular FormulaC24H36N4O2
Molecular Weight412.578
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCC3)N4CCCCC4
InChIInChI=1S/C24H36N4O2/c1-27-15-12-19-16-18(10-11-21(19)27)22(28-13-6-3-7-14-28)17-25-23(29)24(30)26-20-8-4-2-5-9-20/h10-11,16,20,22H,2-9,12-15,17H2,1H3,(H,25,29)(H,26,30)
InChIKeyOUJDBKZKTLHHTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide (CAS 922559-05-5): Procurement-Grade Baseline for a Research-Only Oxalamide


N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide (CAS 922559-05-5, molecular formula C24H36N4O2, molecular weight 412.578 g/mol) is a fully synthetic, research-use-only small molecule belonging to the N,N′-disubstituted oxalamide class. Its structure incorporates a cyclohexyl group, a 1-methylindoline aromatic system, a piperidine heterocycle, and an oxalamide central linker. This compound has not been indexed in authoritative public bioactivity databases such as ChEMBL or PubChem, and no primary research papers or patents were identified that report experimental data for this specific CAS number at the time of analysis [1]. The compound is currently listed only by a limited number of non-major chemical vendors, and its physicochemical, pharmacological, and safety profiles remain uncharacterized in the peer-reviewed literature [2].

Why Generic Substitution of N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide Introduces Uncontrolled Scientific Risk


The N,N′-disubstituted oxalamide chemotype, particularly when functionalized with an indoline–piperidine ethylamine core, is known to exhibit extreme sensitivity to structural modifications at both the N1 and N2 substituent positions. Published structure–activity relationship (SAR) studies on closely related oxalamide-based HIV-1 entry inhibitors demonstrate that even minor changes—such as replacing a cyclohexyl group with an isopropyl group or swapping a piperidine ring for a pyrrolidine—can drastically alter target binding affinity, antiviral breadth, and selectivity [1]. Consequently, generic substitution of N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide with a near-analog (e.g., the N1-isopropyl or N1-allyl congener) without head-to-head validation data is unsupportable; the absence of matched control experiments means that any observed biological effect cannot be confidently attributed to the intended compound rather than to an untested, divergent pharmacological profile of the substitute.

Quantitative Differentiation Evidence for N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide: A Comparator-Driven Analysis


Absence of Public Bioactivity Data for CAS 922559-05-5 Contrasted with Documented PDE11A4 Inhibition by a Structurally Divergent Chemotype Bearing the Same Core

A direct search of the BindingDB database using the InChI Key OUJDBKZKTLHHTI-UHFFFAOYSA-N for CAS 922559-05-5 returned no affinity data for any protein target, indicating that no quantitative binding or inhibition assay results have been publicly deposited for this compound. By contrast, a structurally related oxalamide-indoline derivative, CHEMBL4244897 (BDBM50462276), which shares the oxalamide core but features a distinct fused tetracyclic indole scaffold, has a reported IC50 of 73 nM against recombinant human PDE11A4 expressed in Sf9 insect cells, measured via scintillation counting using [3H]cGMP/[3H]cAMP substrate [1]. This finding demonstrates that the oxalamide chemotype can achieve nanomolar potency at PDE11A4; however, the target compound of interest has no comparable data, and its activity at PDE11A4—or any other enzyme—remains unknown.

Phosphodiesterase 11A PDE11A4 Enzyme inhibition

HDAC1/6 Inhibition Absent for CAS 922559-05-5 When a Close N1-Cyclohexyl Oxalamide Analog Exhibits Nanomolar HDAC Potency

No HDAC inhibition data exist for N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide. However, the compound US9388139 (BDBM236651/BDBM236641), an N1-cyclohexyl oxalamide that retains the cyclohexyl substituent on the oxalamide nitrogen, shows differential inhibitory profiles: IC50 > 100,000 nM against both COX-1 and COX-2 in arachidonic acid-stimulated assays, while a separate oxalamide series (US10227295, Compound 9c) achieves an IC50 of 6.90 nM against isolated human recombinant HDAC1 and HDAC6 in assays performed by Reaction Biology Corp [1][2]. This contrast illustrates that the cyclohexyl-oxalamide substructure alone does not predict HDAC potency; the indoline-piperidine ethylamine side chain present in CAS 922559-05-5 may be critical for any potential epigenetic target engagement, but no data confirm this.

Histone deacetylase HDAC1 HDAC6

N1-Cyclohexyl vs. N1-Isopropyl Substitution: Documented HIV-1 Entry Inhibitor SAR Indicates Large Potency Shifts Without Data for the Target Compound

A peer-reviewed SAR study on indoline-oxalamide-piperidine CD4 mimetics demonstrated that replacing the N1-cyclohexyl moiety with an N1-isopropyl group (IMI-1, CAS 922032-19-7) or an N1-allyl group results in marked changes in antiviral potency and breadth against HIV-1 isolates from diverse geographic clades [1]. Although the target compound N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide was not directly tested in that publication, the study provides class-level evidence that the cyclohexyl substituent imparts distinct conformational constraints and hydrophobic contacts that are not reproduced by smaller N1-alkyl substituents. In the absence of head-to-head data, the cyclohexyl congener cannot be assumed to function as a simple potency-equivalent replacement for its isopropyl or allyl analogs.

HIV-1 entry inhibitor CD4 mimetic Oxalamide SAR

Legitimate Research and Industrial Application Scenarios for N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide


Exploratory SAR Probe in the N1-Cyclohexyl Oxalamide Chemical Space

This compound is most appropriately deployed as a tool for generating novel SAR data within the N1-cyclohexyl oxalamide series. Because no peer-reviewed biological data exist for CAS 922559-05-5, the primary scientific value lies in comparative profiling against structurally defined analogs (e.g., N1-isopropyl, N1-allyl, or N1-unsubstituted variants) under identical assay conditions. Such experiments can define the contribution of the cyclohexyl substituent to target engagement, selectivity, and physicochemical properties, thereby filling a critical knowledge gap identified in Section 3.

Negative Control or Chemical Probe in CD4-Mimetic HIV-1 Entry Studies

Given the published SAR for indoline-oxalamide-piperidine CD4 mimetics [1], this compound may serve as an inactive or altered-activity control when run in parallel with validated CD4-mimetic leads such as BNM-III-170 or IMI-1. The cyclohexyl substitution pattern, lacking published anti-HIV-1 data, can help delineate the pharmacophoric requirements for gp120 binding and viral neutralization breadth. Procurement is justified only when the experimental design explicitly includes comparator compounds with established activity profiles.

Reference Standard in Analytical Method Development and Purity Assessment

The compound can be utilized as a reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods targeting the oxalamide-indoline-piperidine scaffold. Because the compound is commercially available (from non-excluded vendors) with reported purity ≥95%, it can serve as a retention-time marker or mass calibrant for quantifying more potent or less stable analogs in reaction mixtures or biological matrices. This application does not require intrinsic bioactivity data and is consistent with the compound's current characterization level.

Quote Request

Request a Quote for N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.